molecular formula C10H19N5 B12926033 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4,5-triamine CAS No. 830321-56-7

6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4,5-triamine

Cat. No.: B12926033
CAS No.: 830321-56-7
M. Wt: 209.29 g/mol
InChI Key: RXPHCZLFMBUFPO-UHFFFAOYSA-N
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Description

6-Ethyl-N²,N²,N⁴,N⁴-tetramethylpyrimidine-2,4,5-triamine is a pyrimidine derivative featuring a triamine backbone with ethyl and tetramethyl substitutions at specific positions. This compound is of significant interest in medicinal chemistry due to its structural similarity to small-molecule inhibitors targeting inflammatory pathways, particularly in diseases like inflammatory bowel disease (IBD) . Its ethyl group at the C6 position and tetramethyl groups on N² and N⁴ enhance lipophilicity and metabolic stability, making it a promising candidate for oral bioavailability and sustained activity in vivo .

Properties

CAS No.

830321-56-7

Molecular Formula

C10H19N5

Molecular Weight

209.29 g/mol

IUPAC Name

6-ethyl-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C10H19N5/c1-6-7-8(11)9(14(2)3)13-10(12-7)15(4)5/h6,11H2,1-5H3

InChI Key

RXPHCZLFMBUFPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N(C)C)N(C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE involves multiple steps, typically starting with the preparation of the pyrimidine core. The core is then subjected to various substitution reactions to introduce the ethyl and methyl groups. Common synthetic routes include:

Chemical Reactions Analysis

6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents.

Scientific Research Applications

6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and chemical profile of 6-Ethyl-N²,N²,N⁴,N⁴-tetramethylpyrimidine-2,4,5-triamine, we compare it with structurally analogous pyrimidine and triazine derivatives.

Structural and Functional Group Analysis

Compound Name Core Structure C6 Substituent N-Substituents Key Functional Differences
6-Ethyl-N²,N²,N⁴,N⁴-tetramethylpyrimidine-2,4,5-triamine Pyrimidine Ethyl N²,N⁴-tetramethyl Optimized lipophilicity and metabolic stability
6-Chloro-4-n-ethylpyrimidine-2,4,5-triamine Pyrimidine Chloro N4-ethyl Increased electrophilicity; potential reactivity
6-Heteroarylamino-2,4,5-triamine derivatives Pyrimidine Heteroaryl Variable Enhanced polarity; tunable binding affinity
N4,N6-Dimethyl-N4,N6-diphenyl-pyrimidine-4,5,6-triamine Pyrimidine None N4,N6-dimethyl/diphenyl Steric hindrance from phenyl groups
N2,N4,N6-tri-m-tolyl-1,3,5-triazine-2,4,6-triamine Triazine None Tri-m-tolyl Rigid triazine core; distinct π-π interactions

Physicochemical and Pharmacokinetic Properties

Property 6-Ethyl-N²,N²,N⁴,N⁴-tetramethylpyrimidine 6-Chloro Analogs 6-Heteroarylamino Derivatives Triazine Derivatives
LogP ~2.5 (estimated) ~1.8 1.5–2.0 ~3.0
Solubility (aq.) Moderate High Low to moderate Poor
Metabolic Stability High (tetramethyl groups hinder oxidation) Moderate Variable Low
Oral Bioavailability High Moderate Low Very low

Key Research Findings and Implications

Ethyl vs. Chloro Substituents : The ethyl group in 6-Ethyl-N²,N²,N⁴,N⁴-tetramethylpyrimidine-2,4,5-triamine enhances lipophilicity and TNF-α inhibition compared to chloro analogs, which are more reactive but less stable .

Tetramethyl Substitutions : The N²,N⁴-tetramethyl groups improve metabolic stability by reducing cytochrome P450-mediated degradation .

Triazine vs.

Biological Activity

6-Ethyl-N₂,N₂,N₄,N₄-tetramethylpyrimidine-2,4,5-triamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₈N₆
  • Molecular Weight : 210.28 g/mol
  • CAS Number : Not specifically listed in the provided search results.

Biological Activity Overview

The biological activity of 6-Ethyl-N₂,N₂,N₄,N₄-tetramethylpyrimidine-2,4,5-triamine has been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that it may inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

The mechanisms through which 6-Ethyl-N₂,N₂,N₄,N₄-tetramethylpyrimidine-2,4,5-triamine exerts its biological effects include:

  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : It can modulate enzyme activity through competitive inhibition or allosteric effects.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of various compounds found that 6-Ethyl-N₂,N₂,N₄,N₄-tetramethylpyrimidine-2,4,5-triamine demonstrated significant activity against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation effectively:

Cell LineIC₅₀ (µM)
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)20

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

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